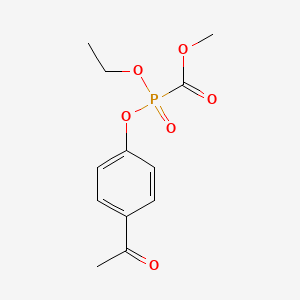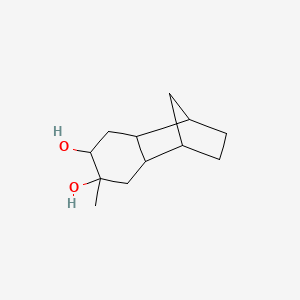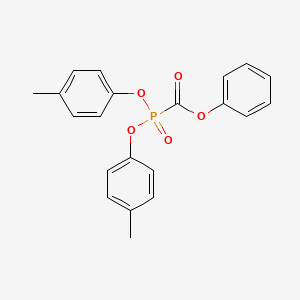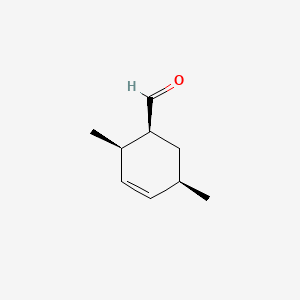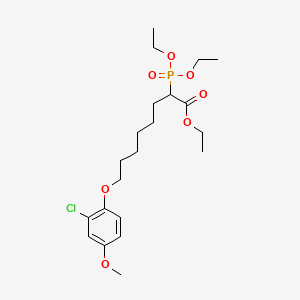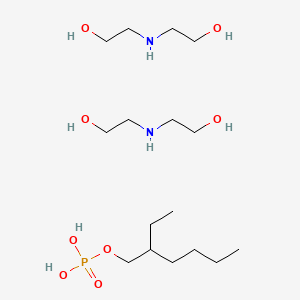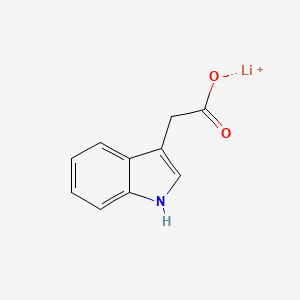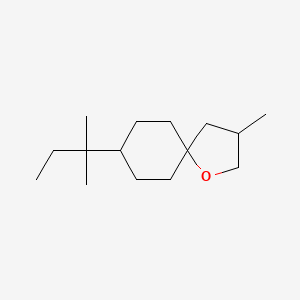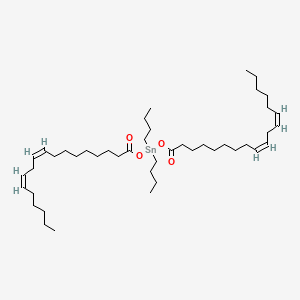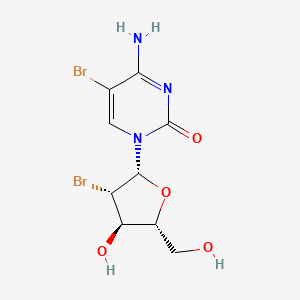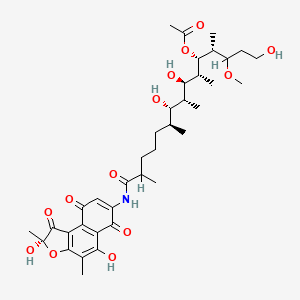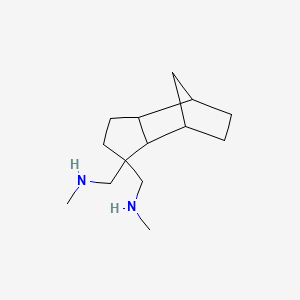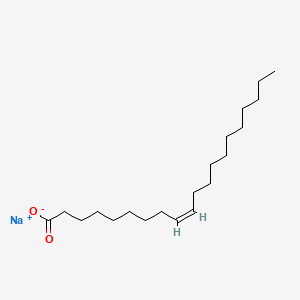
Sodium gadoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium gadoleate is the sodium salt of gadoleic acid, a monounsaturated fatty acid with a cis double bond at the 9th position. It is commonly found in fish oils and is known for its surfactant properties. The molecular formula of this compound is C20H37O2Na, and it has a molecular weight of approximately 332.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium gadoleate can be synthesized through the neutralization of gadoleic acid with sodium hydroxide. The reaction typically involves dissolving gadoleic acid in an organic solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to obtain this compound as a solid product.
Industrial Production Methods: In industrial settings, this compound is produced by extracting gadoleic acid from fish oils, followed by its neutralization with sodium hydroxide. The process involves several purification steps to ensure the removal of impurities and to obtain a high-purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially at the double bond, leading to the formation of peroxides and other oxidation products.
Reduction: The double bond in this compound can be reduced to form saturated sodium eicosanoate.
Substitution: this compound can participate in substitution reactions, particularly at the carboxylate group, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alcohols and amines in the presence of acid catalysts.
Major Products:
Oxidation: Peroxides, hydroxylated derivatives.
Reduction: Sodium eicosanoate.
Substitution: Esters and amides of gadoleic acid .
Scientific Research Applications
Sodium gadoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable detergents and emulsifiers .
Mechanism of Action
The mechanism of action of sodium gadoleate involves its interaction with cell membranes, where it can integrate into the lipid bilayer due to its amphiphilic nature. This integration can alter membrane fluidity and permeability, affecting various cellular processes. This compound can also interact with specific proteins and enzymes, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Sodium oleate: Another sodium salt of a monounsaturated fatty acid, but with a double bond at the 9th position of an 18-carbon chain.
Sodium linoleate: A sodium salt of a polyunsaturated fatty acid with two double bonds.
Sodium palmitate: A sodium salt of a saturated fatty acid with no double bonds.
Comparison:
Sodium gadoleate vs. Sodium oleate: Both have similar surfactant properties, but this compound has a longer carbon chain, which can influence its solubility and interaction with other molecules.
This compound vs. Sodium linoleate: this compound is more stable due to fewer double bonds, making it less prone to oxidation.
This compound vs. Sodium palmitate: this compound has a double bond, providing different chemical reactivity and biological interactions compared to the fully saturated sodium palmitate .
Properties
CAS No. |
94135-60-1 |
|---|---|
Molecular Formula |
C20H37NaO2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
sodium;(Z)-icos-9-enoate |
InChI |
InChI=1S/C20H38O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h11-12H,2-10,13-19H2,1H3,(H,21,22);/q;+1/p-1/b12-11-; |
InChI Key |
SCEFIDHNJSJIHH-AFEZEDKISA-M |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


